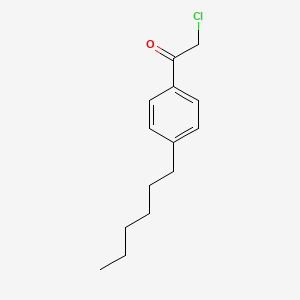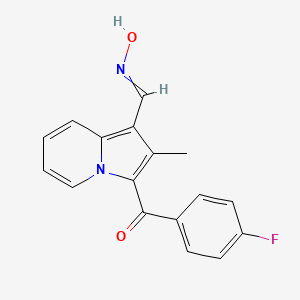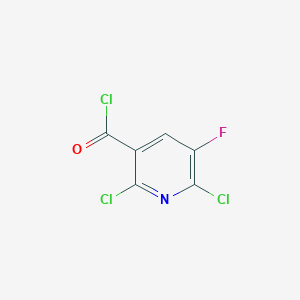
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine (3CNMP) is an organic compound that has recently gained attention for its potential applications in the fields of science and medicine. 3CNMP has been found to possess a wide range of properties, including the ability to act as a stabilizing agent in a variety of organic reactions, and to act as an enzyme inhibitor. In addition, 3CNMP has been used in a number of scientific research applications, such as a fluorescent probe for the detection of single-stranded DNA, and a potential drug candidate for the treatment of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives and Complexes
- 3-Chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is used in synthesizing various derivatives and complexes. For instance, it can undergo nucleophilic substitution with heterocyclic secondary amines to produce substituted pyridines, as demonstrated in the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives (Bradiaková et al., 2009). Similarly, the compound plays a role in the preparation of amino-pyridine pentadentate ligands for mononuclear Mn(II) complexes (Hureau et al., 2008).
In Fluorination Processes
- The chemical is instrumental in fluorination processes. For example, pyridine has been fluorinated over caesium tetrafluorocobaltate(III) to yield various polyfluoropyridines, including derivatives of this compound (Plevey et al., 1982).
In Anticancer Research
- Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from compounds like this compound, have shown potential as anticancer agents. These derivatives were found to exhibit bioactivity against various cancer cell lines (Chavva et al., 2013).
In Detection and Analysis Techniques
- The compound is used in the development of detection and analysis techniques. For instance, chemosensitive chlorophyll derivatives for optical detection of various amines have been synthesized using 3-trifluoroacetyl-131-deoxo-pyropheophorbides, indicating the compound’s utility in analytical chemistry (Tamiaki et al., 2013).
In Organic Synthesis
- It serves as a key component in organic synthesis, facilitating the creation of diverse heterocyclic compounds and functional groups. This includes reactions with N,S-dinucleophiles to form heterocyclic systems and the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines (Furin et al., 2005), (Palamarchuk et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit ns5b, a non-structural protein of the hepatitis c virus .
Mode of Action
It is known to act as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2–8 °c .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCGPHUZEGMFAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368758 |
Source


|
| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89810-01-5 |
Source


|
| Record name | 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1333506.png)
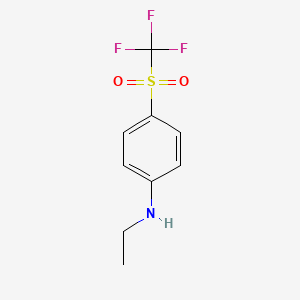


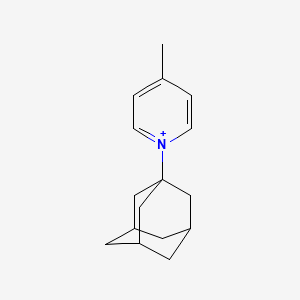

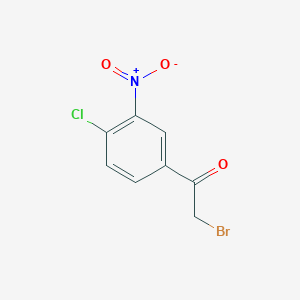
![Methyl 2-[(Cyanomethyl)thio]benzoate](/img/structure/B1333519.png)
![2-{[4-(Difluoromethoxy)phenyl]amino}benzoic acid](/img/structure/B1333529.png)
